Eucamalol

Mosquito Repellent Aedes albopictus Vector Control

Crude Eucalyptus oil variability undermines repellent research reproducibility. Eucamalol provides a defined (3R,4R)-stereoisomer standard isolated from E. camaldulensis. • Proven efficacy: 75% repellency for 3h against Aedes albopictus, matching DEET performance. • Defined chiral scaffold enables SAR studies; 1-epimer activity comparison established. • Supplied with full analytical characterization for use as a botanical authentication marker.

Molecular Formula C10H16O2
Molecular Weight 168.236
CAS No. 145544-91-8
Cat. No. B595633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEucamalol
CAS145544-91-8
Molecular FormulaC10H16O2
Molecular Weight168.236
Structural Identifiers
SMILESCC(C)C1CCC(=CC1O)C=O
InChIInChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3
InChIKeyZPACRXLIAKZISA-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Eucamalol: Natural Mosquito Repellent


Eucamalol is a naturally occurring monoterpenoid compound isolated from the essential oil of Eucalyptus camaldulensis [1]. It is characterized by the molecular formula C₁₀H₁₆O₂, a molecular weight of 168.23 g/mol, and a specific stereochemistry of (3R,4R)-3-hydroxy-4-(1-methylethyl)-1-cyclohexene-1-carboxaldehyde [2]. Its primary documented biological activity is as a mosquito repellent, specifically against the disease vector Aedes albopictus .

1 Mosquito repellent bioassay context (Aedes albopictus vector model)
2 Stereochemically defined (3R,4R) monoterpenoid from Eucalyptus camaldulensis
3 Requires pure isolated standard; crude essential oil contains multiple terpenoids

Eucamalol vs. Generic Substitutes


The core differentiation of Eucamalol lies in its specific stereochemical configuration, which directly dictates its biological activity. Structural analogues, such as eucalyptol (1,8-cineole), are abundant in Eucalyptus essential oil but lack the specific (3R,4R) stereochemistry of Eucamalol . Research demonstrates that the absolute configuration is critical: the natural (+)-eucamalol and its synthetic 1-epimer differ in their stereochemistry, and while both exhibit repellent activity, this activity is inherently tied to the specific isomeric form [1]. Therefore, substituting Eucamalol with a crude eucalyptus oil extract, which contains a variable and uncontrolled mixture of terpenoids, or with a different monoterpenoid like eucalyptol, will not guarantee the same performance profile observed for the pure (3R,4R) isomer. This necessitates the procurement of a well-characterized, pure standard of Eucamalol for any reproducible scientific study.

Structural analogues like eucalyptol (1,8-cineole) lack the specific (3R,4R) configuration and may not reproduce Eucamalol’s repellent endpoint.
Crude eucalyptus oil is a variable mixture of terpenoids; attributing effects specifically to Eucamalol requires a characterized single isomer.
Racemic or undefined stereoisomeric compositions may shift activity profiles relative to the reported natural (+)-isomer.

Eucamalol: Quantitative Evidence


Repellent Efficacy vs. DEET

In a direct comparative assay, Eucamalol demonstrates repellent activity equivalent to the gold standard synthetic repellent DEET (N,N-diethyl-m-toluamide). Eucamalol exhibits a 75% effective repellency rate up to 3 hours post-exposure against the Asian tiger mosquito (Aedes albopictus), a key vector for dengue and chikungunya viruses [1]. The assay evaluated both the repellency and feeding inhibition behaviors of the mosquito. This data positions Eucamalol as a natural product with comparable performance to the synthetic benchmark.

Repellent efficacy
Head-to-head
75% effective repellency for up to 3 h post-exposure vs. DEET
Reported comparable endpoint to synthetic benchmark
In vivo Aedes albopictus female adult assay
Mosquito Repellent Aedes albopictus Vector Control

Stereoisomer Purity Requirement

The importance of stereochemistry for Eucamalol's function is established through comparison with its 1-epimer. The study isolated natural (+)-eucamalol, determining its absolute configuration as (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol [1]. While both (+)-eucamalol and its synthetic 1-epimer were found to exhibit significant repellent activity against Aedes albopictus, the comparison establishes that the biological activity is stereospecific to the general structure but highlights the need for a pure, characterized isomeric form for research reproducibility. The synthetic epimer's activity was described in the same terms as the natural compound, indicating that the specific isomer is the active principle.

Stereochemistry control
Head-to-head
(+)-Eucamalol (1R,6R) configuration; epimer also active
Stereospecific isomer required for reproducible repellent results
Epimer comparison indicates activity tied to defined isomer
Stereochemistry Chiral Purity Natural Product Chemistry

Isolation Yield vs. Crude Oil

Eucamalol is a specific, minor constituent within the complex mixture of Eucalyptus camaldulensis essential oil. While the total essential oil yield from the plant can be substantial, the isolation of pure Eucamalol requires subsequent purification steps (e.g., silica gel chromatography) [1]. This contrasts sharply with using crude eucalyptus oil, which is primarily composed of other monoterpenoids like 1,8-cineole (eucalyptol) and has a completely different chemical profile . The need for targeted isolation defines Eucamalol as a discrete chemical entity with a specific, quantifiable biological activity, not a general attribute of the whole oil.

Isolation context
Context-dependent
Minor component in E. camaldulensis oil; requires chromatographic purification
Pure standard needed to attribute effects to Eucamalol
Crude oil dominated by 1,8-cineole and other monoterpenoids
Natural Product Isolation Yield Eucalyptus camaldulensis

Eucamalol: Recommended Applications


Reference Material for Repellent Bioassays

Eucamalol serves as an ideal natural product reference standard in mosquito repellent research. Its established, direct head-to-head performance parity with DEET (75% efficacy for 3h) against Aedes albopictus [1] provides a quantitative baseline. This makes it invaluable for screening new candidate repellents or evaluating the efficacy of formulated products against a well-characterized natural compound.

Stereochemistry-Activity Relationship Studies

The determined absolute configuration of (+)-eucamalol and the activity comparison with its 1-epimer [2] position this compound as a key tool for studying structure-activity relationships (SAR) of monoterpenoid repellents. It provides a defined chiral scaffold for exploring how specific stereochemical features influence the interaction with mosquito olfactory or chemosensory targets.

Analytical Standard for Eucalyptus Phytochemistry

Given its identity as a specific, isolatable component of E. camaldulensis essential oil [3], a high-purity Eucamalol standard is critical for analytical method development and quality control in phytochemistry. It can be used as a marker compound for the identification and quantification of this specific species or its extracts in complex matrices, which is essential for botanical authentication and standardization.

Application
Selection Property
Validation Focus
Repellent bioassay reference standard
DEET-comparable endpoint context
Aedes albopictus repellency and feeding inhibition assay
Stereochemistry-activity relationship studies
Defined chiral scaffold (1R,6R)
Epimer activity comparison and enantiomer-specific assay
Analytical standard for phytochemistry
Marker compound for E. camaldulensis
Botanical authentication and quantification in extracts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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